molecular formula C20H16FN3O3S B2374917 2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 923687-68-7

2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2374917
CAS No.: 923687-68-7
M. Wt: 397.42
InChI Key: ZOODLGHTEQMSTQ-UHFFFAOYSA-N
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Description

| 2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway https://www.nature.com/articles/nrd.2017.151. By covalently binding to the cysteine-481 residue in the BTK active site, this small molecule effectively disrupts downstream signaling, leading to the inhibition of B-cell activation, proliferation, and survival https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6580173/. Its primary research value lies in the investigation of B-cell mediated pathologies, making it a crucial tool for preclinical studies in autoimmune diseases such as rheumatoid arthritis and lupus. Furthermore, due to the role of BTK in certain hematological malignancies, this compound is extensively used in oncology research to explore targeted therapeutic strategies for B-cell lymphomas and leukemias like chronic lymphocytic leukemia (CLL) https://ashpublications.org/blood/article/123/8/1207/32612/Bruton-tyrosine-kinase-inhibitor-ibrutinib-PCI-32765. Researchers utilize this inhibitor to dissect the molecular mechanisms of B-cell signaling and to evaluate the efficacy of BTK blockade in various in vitro and in vivo disease models.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-2-24-19(26)18-17(14-5-3-4-6-15(14)27-18)23-20(24)28-11-16(25)22-13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOODLGHTEQMSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzofuro-pyrimidine derivatives and is characterized by a unique structural framework that includes a thioether linkage and a substituted phenyl group. Its molecular formula is C21H19N3O3SC_{21}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 393.5 g/mol.

Chemical Structure

The structure of this compound can be represented as follows:

2 3 ethyl 4 oxo 3 4 dihydrobenzofuro 3 2 d pyrimidin 2 yl thio N 4 fluorophenyl acetamide\text{2 3 ethyl 4 oxo 3 4 dihydrobenzofuro 3 2 d pyrimidin 2 yl thio N 4 fluorophenyl acetamide}

This structure indicates the presence of multiple functional groups that may influence its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, structure–activity relationship (SAR) studies have shown that modifications in the benzofuro-pyrimidine core can enhance the inhibitory activity against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific kinases or other molecular targets involved in cell proliferation and survival pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Target
Compound A12.5Plk1
Compound B15.0BRAF
Compound C10.0EGFR

The biological activity of this compound is hypothesized to involve its interaction with specific proteins or enzymes that play critical roles in cancer cell signaling pathways. For instance, it may act as an inhibitor of Polo-like kinase 1 (Plk1), which is essential for cell cycle progression. The binding affinity and inhibitory effects have been evaluated through various assays, indicating promising results for further development in therapeutic applications .

Study on Anticancer Efficacy

A recent study investigated the efficacy of a series of benzofuro-pyrimidine derivatives in inhibiting cancer cell growth. Among these derivatives, one compound demonstrated an IC50 value of 10 µM against HeLa cells. This study highlights the potential of thioether-containing compounds to induce cytotoxicity in cancer cells while sparing normal cells .

In Vivo Studies

In vivo studies have also been conducted to evaluate the pharmacokinetics and therapeutic potential of similar compounds. These studies revealed that certain modifications could enhance bioavailability and reduce toxicity, making them suitable candidates for further clinical development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest analogs include derivatives with modified heterocyclic cores, substituents, or aryl groups. Key examples from literature and patents are compared below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Benzofuro[3,2-d]pyrimidin-4-one 3-ethyl, 2-(thioacetamide-4-fluorophenyl) ~425 (estimated) Not reported Enhanced aromatic stacking; fluorophenyl improves bioavailability
Example 83 (Patent: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) Pyrazolo[3,4-d]pyrimidine + chromen-4-one 4-dimethylamino, 3-fluoro-4-isopropoxyphenyl, 5-fluoro-3-fluorophenyl 571.20 302–304 Dual heterocyclic core; bulky isopropoxy group may reduce membrane permeability
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-methylphenyl, 4-(trifluoromethoxy)phenyl ~512 (estimated) Not reported Trifluoromethoxy group increases electronegativity and metabolic resistance
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one 3-ethyl, 5,6-dimethyl, 4-isopropylphenyl ~474 (estimated) Not reported Alkyl substituents enhance hydrophobicity; steric hindrance may limit target engagement

Computational and Experimental Data

  • Electrophilic Properties: DFT studies on similar acetamide derivatives (e.g., ) reveal that electron-withdrawing groups (e.g., -F, -CF₃) increase electrophilicity at the pyrimidinone carbonyl, enhancing interactions with nucleophilic residues in enzyme active sites.
  • Thermal Stability : High melting points (e.g., 302–304°C for Example 83 ) correlate with crystalline packing efficiency, influenced by planar aromatic cores and halogen bonding.

Key Research Findings and Implications

Fluorine Substitution : The 4-fluorophenyl group in the target compound balances lipophilicity and polarity better than bulkier substituents (e.g., isopropoxy or trifluoromethoxy) .

Synthetic Scalability : Palladium-mediated routes (as in ) are high-yielding but require stringent purification, whereas cyclocondensation methods () offer cost-effective alternatives.

Q & A

Basic: What methodologies are recommended for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, including cyclization of the benzofuropyrimidinone core, thioether formation, and amide coupling. Key steps:

  • Cyclization : Use a base (e.g., NaH) in anhydrous THF at 60–80°C for 4–6 hours to form the benzofuropyrimidinone ring .
  • Thioether linkage : React the 2-thiol intermediate with chloroacetyl chloride in DMF at 0–5°C to avoid side reactions .
  • Amide coupling : Employ EDC/HOBt in dichloromethane with 4-fluoroaniline, stirring at room temperature for 12–16 hours .
    Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates using flash chromatography. Final purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (e.g., ChemDraw). Key signals include the 4-fluorophenyl singlet (~7.2 ppm) and the ethyl group triplet (~1.3 ppm) .
  • Mass spectrometry : ESI-MS should show [M+H]+^+ at m/z corresponding to the molecular formula (C21_{21}H17_{17}FN2_2O3_3S, calculated m/z 396.09) .
  • Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced: How to resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions or target promiscuity. Mitigation strategies:

  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify off-target effects .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD_D) for suspected targets (e.g., kinases, GPCRs) .
  • Proteome profiling : Employ affinity chromatography with a biotinylated analog to identify interacting proteins in cell lysates .

Advanced: What experimental approaches are suitable for elucidating the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina with X-ray structures of potential targets (e.g., EGFR kinase PDB: 1M17) to predict binding modes. Validate with mutagenesis (e.g., alanine scanning of key residues) .
  • Cellular pathway analysis : Perform RNA-seq on treated vs. untreated cancer cells (e.g., HepG2) to identify differentially expressed genes (p-adjusted <0.05) .
  • Inhibitor profiling : Screen against a panel of 100 kinases (e.g., Eurofins KinaseProfiler) to quantify IC50_{50} values .

Basic: How to determine the compound’s solubility and stability in biological buffers?

  • Solubility : Use the shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (0.1N HCl, pH 1.2). Measure concentration via UV-Vis (λmax_{max} ~270 nm) .
  • Stability : Incubate at 37°C for 24–72 hours and analyze degradation products using UPLC-QTOF-MS. Adjust storage to -80°C in amber vials if light-sensitive .

Advanced: What strategies can address low bioavailability in preclinical models?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety to enhance solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) and assess release kinetics in simulated plasma .
  • Pharmacokinetic studies : Administer IV and oral doses to Sprague-Dawley rats; calculate AUC024_{0-24} and bioavailability (%) using non-compartmental analysis .

Advanced: How to analyze stereochemical effects on bioactivity given the compound’s chiral centers?

  • Enantiomer separation : Use chiral HPLC (Chiralpak IA column, hexane/ethanol 85:15) to isolate (R)- and (S)-forms .
  • Biological evaluation : Test enantiomers in a panel of assays (e.g., enzyme inhibition, cytotoxicity). A 10-fold difference in IC50_{50} suggests stereospecific binding .
  • X-ray crystallography : Solve the co-crystal structure with the target protein to confirm binding orientation (SHELX suite for refinement) .

Basic: What analytical techniques are critical for assessing purity during scale-up?

  • HPLC-DAD : Use a gradient method (5–95% acetonitrile in 20 minutes) to detect impurities ≥0.1% .
  • Karl Fischer titration : Ensure water content <0.5% w/w .
  • Residual solvent analysis : GC-MS headspace sampling to verify compliance with ICH Q3C guidelines (e.g., DMF <880 ppm) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Synthesize analogs with varied substituents (e.g., 3-propyl instead of 3-ethyl) to assess impact on lipophilicity (clogP calculated via MarvinSketch) .
  • Bioisosteric replacement : Substitute the thioether with sulfone or sulfonamide groups and compare IC50_{50} values .
  • 3D-QSAR : Build a CoMFA model using 30 derivatives to predict activity cliffs (q2^2 >0.6 required) .

Advanced: What crystallographic methods are recommended for determining the compound’s solid-state structure?

  • Single-crystal growth : Use slow evaporation from ethanol/water (9:1) at 4°C .
  • Data collection : Collect 180° of data on a diffractometer (Cu Kα, λ = 1.54178 Å) at 100 K.
  • Refinement : SHELXL for full-matrix least-squares refinement; final R1_1 <0.05 and wR2_2 <0.12 .

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